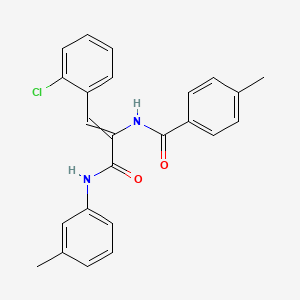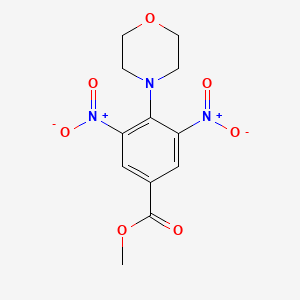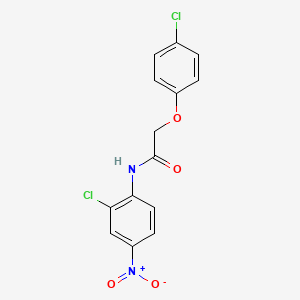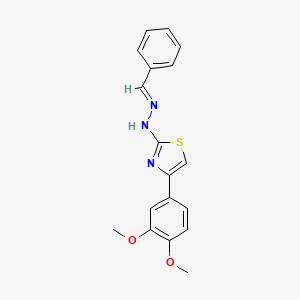![molecular formula C15H9Cl2N3O4 B11707868 2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11707868.png)
2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3,4-二氯苯基)氨基]甲基}-4-硝基-2,3-二氢-1H-异吲哚-1,3-二酮是一种复杂的有机化合物,属于异吲哚衍生物类。该化合物以其结构中的二氯苯基、氨基和硝基连接到异吲哚-1,3-二酮核心而闻名。异吲哚衍生物以其多样的生物活性而著称,并因其潜在的治疗应用而被广泛研究。
准备方法
合成路线和反应条件
2-{[(3,4-二氯苯基)氨基]甲基}-4-硝基-2,3-二氢-1H-异吲哚-1,3-二酮的合成通常涉及多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括以下步骤:
氯化: 二氯苯基可以通过使用氯气或其他氯化剂的氯化反应引入。
工业生产方法
该化合物的工业生产可能涉及上述合成路线的优化版本,重点在于最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。例如,连续流动合成和绿色化学原理的使用可以用于实现这些目标。
化学反应分析
反应类型
2-{[(3,4-二氯苯基)氨基]甲基}-4-硝基-2,3-二氢-1H-异吲哚-1,3-二酮可以进行多种类型的化学反应,包括:
氧化: 硝基可以进一步氧化形成亚硝基或其他氧化衍生物。
还原: 硝基可以使用氢气和钯催化剂等还原剂还原成氨基。
取代: 二氯苯基可以与亲核试剂发生取代反应,导致形成新的衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢气与钯催化剂、硼氢化钠和氢化铝锂。
取代: 常用的亲核试剂包括胺、硫醇和醇。
主要形成的产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,硝基的还原可以产生相应的氨基衍生物,而取代反应可以产生具有不同官能团的各种新化合物。
科学研究应用
生物学: 异吲哚衍生物已被研究其生物活性,包括抗菌、抗癌和抗炎特性。
医药: 该化合物潜在的治疗应用包括将其用作开发针对特定疾病的新药的先导化合物。
工业: 该化合物可用于开发具有特定性能的新材料,例如聚合物和涂料。
作用机制
2-{[(3,4-二氯苯基)氨基]甲基}-4-硝基-2,3-二氢-1H-异吲哚-1,3-二酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过以下机制发挥作用:
酶抑制: 该化合物可能抑制参与疾病途径的特定酶,从而产生治疗效果。
受体结合: 该化合物可能与细胞表面的特定受体结合,调节细胞信号通路。
DNA相互作用: 该化合物可能与DNA相互作用,导致基因表达和细胞功能发生变化。
相似化合物的比较
2-{[(3,4-二氯苯基)氨基]甲基}-4-硝基-2,3-二氢-1H-异吲哚-1,3-二酮可以与其他类似化合物进行比较,例如:
异吲哚-1,3-二酮衍生物: 这些化合物具有相同的核心结构,但异吲哚环上的取代基不同。
二氯苯基衍生物: 这些化合物含有二氯苯基,但分子中的其他官能团不同。
硝基化合物: 这些化合物含有硝基,但分子的其余结构不同。
2-{[(3,4-二氯苯基)氨基]甲基}-4-硝基-2,3-二氢-1H-异吲哚-1,3-二酮的独特性在于其官能团的特定组合,赋予其独特的化学和生物学特性。
属性
分子式 |
C15H9Cl2N3O4 |
|---|---|
分子量 |
366.2 g/mol |
IUPAC 名称 |
2-[(3,4-dichloroanilino)methyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H9Cl2N3O4/c16-10-5-4-8(6-11(10)17)18-7-19-14(21)9-2-1-3-12(20(23)24)13(9)15(19)22/h1-6,18H,7H2 |
InChI 键 |
NURMITZOOLNZRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CNC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11707801.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707813.png)
![N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11707824.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707830.png)




![5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11707850.png)
![1'-(4,4-dimethyl-3-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11707853.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)

